molecular formula C9H16F6N2O5S2 B12113918 N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide

N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B12113918
M. Wt: 410.4 g/mol
InChI Key: FBWSQIKCOAWUQM-UHFFFAOYSA-N
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Description

N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is a chemical compound with the molecular formula C9H16F6N2O5S2. It is known for its unique properties and applications in various scientific fields. This compound is often used in the development of ionic liquids, which are salts in the liquid state that have a wide range of applications in chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of morpholine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholinium salts, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various substrates, facilitating reactions and processes. Its trifluoromethylsulfonyl groups play a crucial role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is unique due to its specific combination of morpholinium and trifluoromethylsulfonyl groups. This combination imparts distinct properties such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it particularly valuable in applications requiring robust and versatile ionic liquids .

Properties

Molecular Formula

C9H16F6N2O5S2

Molecular Weight

410.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-ethyl-4-methylmorpholin-4-ium

InChI

InChI=1S/C7H16NO.C2F6NO4S2/c1-3-8(2)4-6-9-7-5-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H2,1-2H3;/q+1;-1

InChI Key

FBWSQIKCOAWUQM-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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